molecular formula C8H9ClS B1346028 2-Chloroethyl phenyl sulfide CAS No. 5535-49-9

2-Chloroethyl phenyl sulfide

Cat. No. B1346028
CAS RN: 5535-49-9
M. Wt: 172.68 g/mol
InChI Key: QDXIHHOPZFCEAP-UHFFFAOYSA-N
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Description

2-Chloroethyl phenyl sulfide is reported as a sulfur mustard simulant . It is a chemical-warfare agent (CWA) simulant and its oxidation using hydrothane films has been reported . It is also reported as a simulant for the chemical warfare agent mustard [bis (2-chloroethyl) sulfide] .


Molecular Structure Analysis

The molecular formula of 2-Chloroethyl phenyl sulfide is ClCH2CH2SC6H5 . The molecular weight is 172.68 .


Chemical Reactions Analysis

2-Chloroethyl phenyl sulfide has been reported to undergo oxidation using hydrothane films . It is also reported as a simulant for the chemical warfare agent mustard [bis (2-chloroethyl) sulfide] .


Physical And Chemical Properties Analysis

2-Chloroethyl phenyl sulfide is a liquid at 20°C . It has a refractive index of 1.583 . The boiling point is 90-91°C at 1 mmHg . The density is 1.174 g/mL at 25°C .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Chloroethyl phenyl sulfide (2-CEPS) is a compound of interest in various synthesis and transformation studies. It has been used to study oxidative chlorination reactions, where 2-hydroxyethyl alkyl(phenyl) sulfides are oxidized with chlorine in water, leading to 2-chloroethyl alkyl(phenyl) sulfones. This process demonstrates the generality of oxidative chlorination for compounds without branching in the α-position to the sulfur atom (Derzhinskii et al., 1976).

Analytical Techniques

In the analytical chemistry domain, 2-CEPS has been a subject of study for the development of sensitive detection techniques. For instance, high-performance liquid chromatography (HPLC) has been used for the analysis of 2-chloroethyl ethylsulfide and its decomposition by-products. The method involves derivatization to novel chromophore-bearing phenylsulfonylfilimines, enabling the detection of minute quantities of these compounds (Bossle et al., 1984).

Photocatalytic Decontamination Studies

A significant application of 2-CEPS is in photocatalytic decontamination research. A study conducted on the catalytic and photocatalytic reactions of 2-CEPS on titanium oxide surfaces revealed insights into the role of hydrolysis and elimination reactions. The compound undergoes photocatalytic reactions to yield various sulfides and vinyl phenyl sulfide, showcasing the effectiveness of nano-TiO2 in decontamination processes (Mehrizad & Gharbani, 2011).

Forensic Applications

2-CEPS has been used as a surrogate for the chemical warfare agent sulfur mustard in forensic studies. Research involving thermal desorption coupled gas chromatography-massspectrometry (TD/GC-MS) and multivariate analysis explored its potential in producing multiway data for forensic signature development. This approach could discern different sources of 2-CEPS, making it valuable in forensic science (Benthem et al., 2010).

Industrial Applications and Impurity Analysis

In industrial contexts, 2-CEPS is an intermediate in the synthesis of various compounds. A study identified and quantified related impurities in 2-CEPS used for industrial purposes using gas chromatography and mass spectrometry (GC-MS). The research provided practical suggestions for the removal of or avoidance in these impurities, enhancing the quality and safety of industrial processes (Qiao et al., 2010).

Safety And Hazards

2-Chloroethyl phenyl sulfide is toxic if inhaled . It causes severe skin burns and eye damage . It is harmful if swallowed and in contact with skin .

properties

IUPAC Name

2-chloroethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXIHHOPZFCEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203904
Record name ((2-Chloroethyl)thio)benzene
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Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl phenyl sulfide

CAS RN

5535-49-9
Record name 2-Chloroethyl phenyl sulfide
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Record name ((2-Chloroethyl)thio)benzene
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Record name 5535-49-9
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Record name ((2-Chloroethyl)thio)benzene
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Record name [(2-chloroethyl)thio]benzene
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Synthesis routes and methods

Procedure details

Benzenethiol (15.0 g, 0.136 mol) was added to the solution of sodium ethoxide (0.20 mol) in 200 ml of anhydrous ethanol, and the mixture was stirred at room temperature for 15 minutes and then added to the solution of 1-bromo-2-chloroethane in 100 ml of ethanol. The resultant mixture was stirred at room temperature for 3 hours and poured into 300 ml of water. The mixture was extracted three times with ether and the combined organic layer was dried over magnesium sulfate. After removal of the solvent, the compound was purified by flash chromatography using heptane/ethyl acetate (100 to 97/3) as eluent in a yield of 74%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
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reactant
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
JQ Qiao, YC Bao, JH Yang, Q Jiang… - Industrial & engineering …, 2010 - ACS Publications
… A combination of gas chromatography and mass spectrometry (GC-MS) was applied to separate and identify the relative substances in 2-chloroethyl phenyl sulfide (CEPS), an industrial …
Number of citations: 7 pubs.acs.org
GW Wagner, PW Bartram - Journal of Molecular Catalysis A: Chemical, 1996 - Elsevier
… Similar degradation pathways are possible for the 2-chloroethyl phenyl sulfide (c~CH,CH,… 13C-labelled 2-chloroethyl phenyl sulfide (CEPS * > was provided by Professor Douglas F. …
Number of citations: 17 www.sciencedirect.com
DA Jaeger, CL Schilling, AK Zelenin, B Li… - Langmuir, 1999 - ACS Publications
… In a pH 9.0 borate buffer at 25 C, vesicular 1 reacted with 2 (2-chloroethyl phenyl sulfide), a simulant for the chemical warfare agent mustard [bis(2-chloroethyl) sulfide], to give 5 [S-[(2-…
Number of citations: 29 pubs.acs.org
DA Jaeger, TL Roberts, AK Zelenin - Colloids and Surfaces A …, 2002 - Elsevier
… The reaction of micellar 1 with 4 (2-chloroethyl phenyl sulfide), a simulant for the chemical warfare agent mustard [bis(2-chloroethyl) sulfide], gave 10 [S-[2-(phenylthio)ethyl] O,O′-…
Number of citations: 9 www.sciencedirect.com
A Mehrizad, P Gharbani - International Journal of Nanoscience and …, 2011 - ijnnonline.net
Catalytic and photocatalytic reactions of (2-chloroethyl) phenyl sulfide (2-CEPS), a mimic of bis (2-chloroethyl) sulfide (ie Sulfur mustard) were studied on the surfaces of titanium oxide. …
Number of citations: 10 www.ijnnonline.net
A Kiani, K Dastafkan - Journal of colloid and interface science, 2016 - Elsevier
… Less toxic analogs (simulants) such as 2-chloroethyl phenyl sulfide (2-CEPS) and 2-chloroethyl ethyl sulfide (2-CEES) with physico-chemical properties quite similar to those of the …
Number of citations: 21 www.sciencedirect.com
CAS Brevett, RG Nickol, KB Sumpter… - SAIC, US Army …, 2007 - apps.dtic.mil
… simulant, 2chloroethyl phenyl sulfide was studied on ambient and moist concrete using … The 2-chloroethyl phenyl sulfide hydrolyzed to form the 2-hydroxyethyl phenyl sulfide, which …
Number of citations: 6 apps.dtic.mil
B Maddah, A Aminifar, H Chalabi - 2011 - nopr.niscpr.res.in
… The detoxification activity of the prepared samples of nano-MgO was evaluated by using HD-simulated 2-chloroethyl phenyl sulfide and identification of the destructive products. …
Number of citations: 2 nopr.niscpr.res.in
D Saint-Hilaire, KZ Ismail, U Jans - Chemosphere, 2011 - Elsevier
… reactions of 2-chloroethyl phenyl sulfide were investigated. … rate constant of 2-chloroethyl phenyl sulfide is not significantly … the reaction of 2-chloroethyl phenyl sulfide is independent of …
Number of citations: 12 www.sciencedirect.com
LA Patil, VV Deo, MD Shinde, AR Bari… - Sensors and Actuators B …, 2011 - Elsevier
… 2-Chloroethyl ethyl sulfide (2-CEES, C 4 H 9 ClS) and 2-chloroethyl phenyl sulfide (CEPS, C 8 H 9 ClS) are the simulants of sulfur mustard and dimethyl methyl phosphonate (DMMP, C …
Number of citations: 31 www.sciencedirect.com

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